I-CBP112
I-CBP112
I-CBP112 is a selective inhibitor of the bromodomain-containing transcription factors CREBBP (CBP) and EP300 (IC50 = 0.142 and 0.625 μM, respectively). I-CBP112 has little activity against other bromodomains at concentrations up to 1 mM. I-CBP112 targets the CBP/p300 bromodomains. I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo. Interestingly, I-CBP112 increased the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin.
Brand Name:
Vulcanchem
CAS No.:
1640282-31-0
VCID:
VC0530342
InChI:
InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1
SMILES:
CCC(N1CCOC2=C(OC[C@@H]3CN(C)CCC3)C=C(C4=CC=C(OC)C(OC)=C4)C=C2C1)=O
Molecular Formula:
C27H36N2O5
Molecular Weight:
468.594
I-CBP112
CAS No.: 1640282-31-0
Inhibitors
VCID: VC0530342
Molecular Formula: C27H36N2O5
Molecular Weight: 468.594
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1640282-31-0 |
---|---|
Product Name | I-CBP112 |
Molecular Formula | C27H36N2O5 |
Molecular Weight | 468.594 |
IUPAC Name | (S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
Standard InChI | InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1 |
Standard InChIKey | YKNAKDFZAWQEEO-IBGZPJMESA-N |
SMILES | CCC(N1CCOC2=C(OC[C@@H]3CN(C)CCC3)C=C(C4=CC=C(OC)C(OC)=C4)C=C2C1)=O |
Appearance | Solid powder |
Description | I-CBP112 is a selective inhibitor of the bromodomain-containing transcription factors CREBBP (CBP) and EP300 (IC50 = 0.142 and 0.625 μM, respectively). I-CBP112 has little activity against other bromodomains at concentrations up to 1 mM. I-CBP112 targets the CBP/p300 bromodomains. I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo. Interestingly, I-CBP112 increased the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | I-CBP112; I-CBP-112; I-CBP 112. |
Reference | 1: Picaud S, Fedorov O, Thanasopoulou A, Leonards K, Jones K, Meier J, Olzscha H, |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume